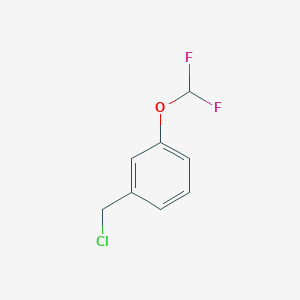

1-(Chloromethyl)-3-(difluoromethoxy)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(chloromethyl)-3-(difluoromethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF2O/c9-5-6-2-1-3-7(4-6)12-8(10)11/h1-4,8H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAKSXWPMSVDHDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)F)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Chloromethyl 3 Difluoromethoxy Benzene

Established Multi-Step Synthesis Pathways

Traditional synthetic routes to 1-(Chloromethyl)-3-(difluoromethoxy)benzene are typically multi-step processes that build the molecule sequentially from functionalized benzene (B151609) precursors. These pathways rely on well-established, robust chemical reactions to install the required functional groups.

Synthesis from Fluorinated Precursors and Chloromethoxy Intermediates

A common and logical pathway involves the initial introduction of the difluoromethoxy group onto a phenolic precursor, followed by functional group manipulation to create the chloromethyl moiety. This approach ensures the sensitive difluoromethoxy group is in place before the final chlorination step.

A representative synthesis can be conceptualized in the following sequence:

O-Difluoromethylation of a Phenolic Aldehyde: The synthesis often commences with a hydroxybenzaldehyde, such as 3-hydroxybenzaldehyde. The key step is the selective difluoromethylation of the hydroxyl group. This transformation can be achieved using reagents like sodium chlorodifluoroacetate (ClCF₂COONa) in a polar aprotic solvent such as N,N-dimethylformamide (DMF). The reaction generates difluorocarbene (:CF₂) in situ, which then inserts into the O-H bond of the phenol to form the difluoromethoxy group, yielding 3-(difluoromethoxy)benzaldehyde.

Reduction of the Aldehyde: The resulting 3-(difluoromethoxy)benzaldehyde is then reduced to the corresponding benzyl (B1604629) alcohol. This is a standard transformation accomplished with high efficiency using reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., methanol (B129727) or ethanol). This step converts the aldehyde functional group into a primary alcohol, (3-(difluoromethoxy)phenyl)methanol, which is the direct precursor for the chlorination step.

Conversion of Alcohol to Chloride: The final step is the conversion of the benzyl alcohol intermediate to the target benzyl chloride, 1-(Chloromethyl)-3-(difluoromethoxy)benzene. This is typically achieved through treatment with a chlorinating agent.

Halogenation and Functionalization Strategies

The conversion of the (3-(difluoromethoxy)phenyl)methanol intermediate into 1-(Chloromethyl)-3-(difluoromethoxy)benzene is a critical halogenation step.

Using Thionyl Chloride: A widely used and effective method for this transformation is the reaction with thionyl chloride (SOCl₂). libretexts.orgdoubtnut.com The alcohol reacts with SOCl₂ to form a chlorosulfite intermediate, which then undergoes an intramolecular Sₙ2 reaction where a chloride ion displaces the chlorosulfite group. libretexts.org The reaction is often performed in the presence of a base like pyridine to neutralize the HCl byproduct, or in a non-polar solvent. doubtnut.comreddit.com The gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), evolve from the reaction, driving it to completion. libretexts.org Catalytic amounts of DMF can also be used to accelerate the reaction. reddit.com

Alternative Pathway via Radical Chlorination: An alternative established route involves the free-radical chlorination of 3-(difluoromethoxy)toluene. wikipedia.orgchemguide.co.uk In this strategy, the difluoromethoxy group is first installed on 3-cresol. The resulting 3-(difluoromethoxy)toluene is then subjected to chlorination at the benzylic position. This reaction is typically initiated by UV light or a radical initiator and uses a chlorinating agent like chlorine gas (Cl₂) or N-chlorosuccinimide (NCS). chemguide.co.ukmdpi.com However, this method can be less selective, potentially leading to over-chlorination (yielding dichloromethyl and trichloromethyl derivatives) or chlorination on the aromatic ring, thus requiring careful control of reaction conditions. chemguide.co.ukmdpi.com

Table 1: Comparison of Halogenation Strategies

| Strategy | Precursor | Reagent(s) | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Alcohol Chlorination | (3-(difluoromethoxy)phenyl)methanol | Thionyl Chloride (SOCl₂) | Inert solvent, often with catalytic DMF or pyridine reddit.com | High yield, high selectivity for the benzyl chloride, readily available reagents. | Thionyl chloride is corrosive and toxic; reaction produces acidic gas byproducts (SO₂, HCl). libretexts.org |

| Radical Chlorination | 3-(difluoromethoxy)toluene | Chlorine (Cl₂), NCS | UV light or radical initiator (e.g., AIBN) chemguide.co.ukmdpi.com | Utilizes a different precursor, potentially shorter route if precursor is available. | Lack of selectivity can lead to multiple products (poly-chlorination, ring chlorination) mdpi.com; requires specialized equipment (UV lamp). |

Novel and Green Synthetic Approaches

Recent advancements in synthetic chemistry have focused on developing more efficient, safer, and environmentally friendly methods for synthesizing complex molecules like 1-(Chloromethyl)-3-(difluoromethoxy)benzene.

Catalytic Routes to Aryl Difluoromethoxy and Chloromethyl Compounds

Modern catalytic methods offer milder conditions and improved selectivity for introducing the key functional groups.

Catalytic Aryl Difluoromethoxylation: The introduction of the difluoromethoxy group can be achieved through advanced catalytic means. Visible-light photoredox catalysis has emerged as a powerful tool. nih.govresearchgate.net For instance, phenols can undergo O-difluoromethylation using difluorobromoacetic acid in the presence of a photocatalyst like fac-Ir(ppy)₃, which generates difluorocarbene under mild, room temperature conditions upon irradiation with visible light. nih.gov Another innovative approach is the direct C-H difluoromethoxylation of arenes using specialized reagents that generate the difluoromethoxy radical (•OCF₂H) under photocatalytic conditions, eliminating the need for pre-functionalized starting materials like phenols. nih.govresearchgate.net

Catalytic Aryl Difluoromethylation: While not forming the ether directly, catalytic cross-coupling reactions provide routes to difluoromethyl arenes, which can be precursors. Metallaphotoredox catalysis, merging photoredox and nickel catalysis, allows for the difluoromethylation of aryl bromides using bromodifluoromethane as the radical source. princeton.edu Similarly, palladium- and nickel-catalyzed Negishi cross-coupling reactions of aryl halides with stable difluoromethylzinc reagents have been developed, proceeding under mild, often room temperature, conditions. thieme-connect.comacs.orgthieme-connect.com

Catalytic Chlorination: For the chloromethylation step, metal-free, visible-light-driven methods provide a green alternative to traditional radical chlorination. mdpi.com For example, toluenes can be selectively chlorinated at the benzylic position using N,N-dichloroacetamide as the chlorine source, activated simply by visible light without any additives or initiators. mdpi.com

Continuous-Flow Synthesis and Microreactor Technologies

Continuous-flow chemistry and microreactors offer significant advantages in terms of safety, efficiency, and scalability for the synthesis of 1-(Chloromethyl)-3-(difluoromethoxy)benzene and its intermediates.

Flow Synthesis of Benzyl Chlorides: The conversion of benzyl alcohols to benzyl chlorides, a step that can be hazardous in batch processes due to the evolution of corrosive gases, is well-suited for flow chemistry. tue.nl Using a microreactor, benzyl alcohol can be reacted with hydrochloric acid at elevated temperature and pressure, achieving complete conversion in a short residence time (e.g., 15 minutes). tue.nl The high surface-to-volume ratio in microreactors allows for superior heat and mass transfer, controlling exothermic reactions and improving safety. tue.nlchemicalbook.com

Flow Difluoromethylation: Difluoromethylation reactions, particularly those using highly reactive reagents or gaseous starting materials like fluoroform (CHF₃), benefit greatly from flow technology. semanticscholar.org The deprotonation of fluoroform to generate difluorocarbene is extremely fast and exothermic. A continuous-flow reactor allows for precise control over temperature and residence time (often less than 2 minutes), maximizing yield and minimizing degradation. semanticscholar.org This approach also enhances the safety of handling gaseous reagents.

Atom-Economical and Sustainable Synthetic Protocols

The principles of green chemistry, such as atom economy and sustainability, are addressed by these novel synthetic approaches.

Atom Economy: Atom economy is a measure of how efficiently a chemical process converts reactants into the final product. The use of fluoroform (CHF₃) as a difluoromethylating agent is highly atom-economical, as it is a byproduct of other industrial processes and is used directly. semanticscholar.orgrsc.org This contrasts with reagents like sodium chlorodifluoroacetate, where the sodium, chlorine, and carboxyl groups are waste products. Electrochemical methods, which use electrons as a "reagent" to generate radicals from sources like HCF₂SO₂Na, also exhibit high atom economy and sustainability by avoiding stoichiometric chemical oxidants or reductants. acs.orgresearchgate.net

Sustainable Protocols: Sustainability is enhanced by reducing hazardous reagents and waste.

Photocatalysis: Visible-light photocatalysis operates at ambient temperatures, reducing energy consumption compared to thermally driven reactions. It allows for the use of less toxic reagents and can enable direct C-H functionalization, which shortens synthetic sequences and reduces waste. nih.govresearchgate.net

Continuous-Flow: Flow synthesis improves sustainability by minimizing solvent use, enhancing safety (especially for hazardous reactions), and enabling easier process automation and control, which leads to less waste and higher process efficiency. tue.nlrsc.org

Electrosynthesis: Electrochemical methods are inherently green as they replace chemical reagents with clean electrons and often operate under mild conditions without the need for metal catalysts, thus reducing waste and environmental impact. acs.org

Table 2: Overview of Novel and Green Synthetic Approaches

| Approach | Key Transformation | Reagents/Catalysts | Advantages |

|---|---|---|---|

| Photoredox Catalysis | O-Difluoromethylation | fac-Ir(ppy)₃, BrCF₂CO₂H nih.gov | Mild conditions (room temp.), high functional group tolerance, uses visible light as an energy source. |

| Metallaphotoredox | C-Difluoromethylation | Ni/Photoredox dual catalyst, BrCF₂H princeton.edu | Broad substrate scope (aryl bromides), mild conditions. |

| Continuous-Flow | Alcohol Chlorination | HCl, Microreactor tue.nl | Enhanced safety, rapid reaction times, high efficiency, easy scale-up. |

| Continuous-Flow | Difluoromethylation | Fluoroform (CHF₃), nBuLi, Microreactor semanticscholar.org | Excellent atom economy, uses industrial byproduct, superior process control and safety. |

| Electrochemistry | Difluoromethylation | HCF₂SO₂Na, undivided cell acs.org | Reagent-free (uses electrons), high atom economy, sustainable. |

Optimization of Reaction Conditions and Yields in Synthesis

The synthesis of 1-(chloromethyl)-3-(difluoromethoxy)benzene is a process of significant interest due to the compound's utility as a key intermediate in the preparation of various pharmaceuticals and agrochemicals. The optimization of its synthesis is crucial for improving efficiency, increasing yield, and ensuring the economic viability of its large-scale production. Research in this area has focused on refining reaction parameters such as temperature, reaction time, and the choice of catalysts and solvents.

A primary route for the synthesis of 1-(Chloromethyl)-3-(difluoromethoxy)benzene involves the direct chloromethylation of 3-(difluoromethoxy)benzene. This electrophilic aromatic substitution reaction introduces a chloromethyl group onto the benzene ring. The conditions for such reactions are critical to achieving high yields and minimizing the formation of byproducts. While specific optimization data for this exact transformation is not extensively published in peer-reviewed journals, valuable insights can be drawn from analogous chloromethylation reactions of other fluorinated benzene derivatives.

For instance, studies on the chloromethylation of similar substrates provide a foundational understanding of how different parameters can be manipulated to enhance the reaction outcome. Key variables that are typically optimized include the nature of the chloromethylating agent, the type and concentration of the Lewis acid catalyst, the reaction temperature, and the solvent.

Another viable and often preferred synthetic strategy involves a two-step process starting from 3-(difluoromethoxy)benzaldehyde. This method consists of the reduction of the aldehyde to form 3-(difluoromethoxy)benzyl alcohol, which is then subjected to chlorination to yield the final product. This approach offers the advantage of greater control over regioselectivity and is often easier to optimize for large-scale production.

The optimization of the chlorination of benzylic alcohols is a well-documented area of research. Various reagents and conditions have been explored to achieve high conversion rates and yields with minimal side reactions. The choice of chlorinating agent is a critical factor, with reagents like thionyl chloride (SOCl₂), and 2,4,6-trichloro-1,3,5-triazine (TCT) in the presence of dimethyl sulfoxide (B87167) (DMSO) being commonly employed.

Detailed research findings have demonstrated that the careful selection of reagents and the fine-tuning of reaction conditions can lead to significant improvements in the yield and purity of the desired benzyl chloride. The following data tables, derived from studies on analogous systems, illustrate the impact of these parameters on reaction efficiency.

Detailed Research Findings

Chloromethylation of Fluorinated Benzenes:

The following table summarizes the results from the chloromethylation of 1,2,4-trifluorobenzene, providing a model for the optimization of the direct chloromethylation route to 1-(Chloromethyl)-3-(difluoromethoxy)benzene. The data highlights the influence of the Lewis acid catalyst and the chloromethylating agent on the reaction yield.

| Chloromethylating Agent | Lewis Acid | Reaction Time (hours) | Yield (%) |

|---|---|---|---|

| Chloromethyl methyl ether | Aluminum chloride | 8 | 80 |

| Chloromethyl methyl ether | Zinc chloride | 8 | 76 |

| Chloromethyl methyl ether | Tin tetrachloride | 8 | 71 |

| Dichloromethyl methyl ether | Aluminum chloride | 6 | 75 |

| Chloromethyl ethyl ether | Aluminum chloride | 10 | 74 |

Chlorination of Benzyl Alcohols:

The chlorination of benzyl alcohols represents a key step in the alternative, two-step synthesis of 1-(Chloromethyl)-3-(difluoromethoxy)benzene. The choice of chlorinating agent and reaction conditions significantly impacts the yield and selectivity of this transformation. The following table showcases the efficiency of different chlorination methods for benzylic alcohols.

| Chlorinating Agent/System | Solvent | Temperature | Reaction Time | Yield (%) |

|---|---|---|---|---|

| Thionyl chloride / cat. DMF | Dichloromethane (B109758) | 0 °C to RT | - | Typically high |

| 2,4,6-Trichloro-1,3,5-triazine / DMSO | DMSO | Room Temperature | 10-40 min | Near quantitative |

The optimization of these synthetic routes for 1-(Chloromethyl)-3-(difluoromethoxy)benzene would involve a systematic investigation of these parameters. For the direct chloromethylation, screening a variety of Lewis acids and chloromethylating agents, along with adjusting the temperature and reaction time, would be essential to maximize the yield and regioselectivity. In the two-step approach, the focus would be on achieving a clean and high-yielding reduction of 3-(difluoromethoxy)benzaldehyde, followed by the selection of a chlorination protocol that is both efficient and compatible with the difluoromethoxy group. The use of mild and highly selective reagents, such as the TCT/DMSO system, could be particularly advantageous in minimizing side reactions and simplifying purification.

Reactivity and Mechanistic Investigations of 1 Chloromethyl 3 Difluoromethoxy Benzene

Nucleophilic Substitution Reactions at the Chloromethyl Group

The carbon-chlorine bond in the chloromethyl group is polarized, making the benzylic carbon an electrophilic center that is reactive towards nucleophiles. These reactions are fundamental in synthetic organic chemistry for introducing a variety of functional groups onto the benzene (B151609) ring via the methylene (B1212753) bridge.

Reactions with Heteroatom Nucleophiles (e.g., Oxygen, Nitrogen, Sulfur)

1-(Chloromethyl)-3-(difluoromethoxy)benzene readily reacts with various heteroatom nucleophiles. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism, although a unimolecular (SN1) pathway can become competitive under certain conditions.

Oxygen Nucleophiles: Alcohols and phenols, in the presence of a base, can displace the chloride to form ethers. For example, reaction with sodium ethoxide yields the corresponding ethyl ether.

Nitrogen Nucleophiles: Ammonia, primary, and secondary amines react to form the corresponding primary, secondary, and tertiary benzylic amines, respectively. These reactions are crucial for the synthesis of many biologically active molecules.

Sulfur Nucleophiles: Thiolates are excellent nucleophiles and react efficiently to produce thioethers. For instance, sodium thiophenoxide reacts to give the corresponding phenylthiomethyl derivative.

The table below summarizes typical nucleophilic substitution reactions with heteroatom nucleophiles.

| Nucleophile | Reagent Example | Product Type |

| Oxygen | Sodium ethoxide | Ether |

| Nitrogen | Ammonia | Primary amine |

| Sulfur | Sodium thiophenoxide | Thioether |

Reactions with Carbon Nucleophiles (e.g., Organometallic Reagents, Enolates)

Carbon-carbon bond formation at the benzylic position can be achieved using carbon-based nucleophiles.

Organometallic Reagents: Grignard reagents and organolithium compounds can react with 1-(chloromethyl)-3-(difluoromethoxy)benzene, but side reactions can be an issue. Softer organocuprates are often more effective for achieving clean substitution.

Enolates: Enolates derived from ketones, esters, and other carbonyl compounds are soft nucleophiles that react well in SN2 reactions to form a new carbon-carbon bond, leading to the alkylation of the carbonyl compound.

Mechanistic Aspects of SN1/SN2 Pathways and Stereochemical Outcomes

The mechanism of nucleophilic substitution at the benzylic carbon of 1-(chloromethyl)-3-(difluoromethoxy)benzene can be either SN1 or SN2, or fall in a borderline region, depending on the reaction conditions. nih.gov

SN2 Pathway: This is a one-step concerted mechanism favored by strong, unhindered nucleophiles and polar aprotic solvents. The reaction proceeds with inversion of configuration if the benzylic carbon were chiral.

SN1 Pathway: This is a two-step mechanism that proceeds through a benzylic carbocation intermediate. It is favored by weak nucleophiles, polar protic solvents, and conditions that stabilize the carbocation. The difluoromethoxy group, being electron-withdrawing, can destabilize the adjacent carbocation, thus making the SN1 pathway less favorable than for benzyl (B1604629) chlorides with electron-donating groups. However, the resonance stabilization provided by the benzene ring still makes the benzylic carbocation more stable than a simple primary carbocation. youtube.com Reactions proceeding through an SN1 mechanism would lead to a racemic mixture if the starting material were chiral.

The choice between SN1 and SN2 pathways is influenced by the nucleophile's strength, solvent polarity, and the stability of the potential carbocation intermediate. nih.govyoutube.com

Electrophilic Aromatic Substitution Reactions on the Benzene Ring

The benzene ring of 1-(chloromethyl)-3-(difluoromethoxy)benzene can undergo electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the ring. The regioselectivity of this reaction is governed by the directing effects of the two substituents already present.

Regioselectivity Influences of Difluoromethoxy and Chloromethyl Groups

The directing effects of the substituents determine the position of the incoming electrophile.

Chloromethyl Group (-CH₂Cl): This group is weakly deactivating due to the inductive effect of the chlorine atom and is considered an ortho, para-director. uci.edu

When both groups are present on the ring in a meta relationship, their directing effects are additive. The positions ortho and para to the difluoromethoxy group are positions 2, 4, and 6. The positions ortho and para to the chloromethyl group are positions 2, 4, and 6. Therefore, electrophilic attack is strongly favored at the 2, 4, and 6 positions. Steric hindrance from the existing substituents may influence the ratio of the resulting isomers.

Studies on Halogenation, Nitration, and Sulfonation

Specific examples of electrophilic aromatic substitution on similarly substituted benzene rings provide insight into the expected outcomes for 1-(chloromethyl)-3-(difluoromethoxy)benzene.

Halogenation: The introduction of a halogen (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst would be expected to yield a mixture of 2-, 4-, and 6-halo-substituted products.

Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the ring, again primarily at the positions activated by both existing groups.

Sulfonation: Treatment with fuming sulfuric acid would lead to the introduction of a sulfonic acid group (-SO₃H), with a similar regiochemical outcome.

The table below summarizes the expected major products for these electrophilic aromatic substitution reactions.

| Reaction | Reagents | Expected Major Product Position(s) |

| Halogenation | Br₂/FeBr₃ or Cl₂/AlCl₃ | 2, 4, 6 |

| Nitration | HNO₃/H₂SO₄ | 2, 4, 6 |

| Sulfonation | SO₃/H₂SO₄ | 2, 4, 6 |

Radical Reactions Involving the Chloromethyl Moiety

The carbon-chlorine bond in the benzylic position of 1-(chloromethyl)-3-(difluoromethoxy)benzene can undergo homolytic cleavage to generate the corresponding 3-(difluoromethoxy)benzyl radical. This reactive intermediate can be formed under various conditions, including thermal or photochemical initiation, or through single-electron transfer (SET) pathways mediated by photoredox catalysts.

One significant class of reactions involving this radical is Atom Transfer Radical Addition (ATRA). In a typical photoredox-mediated ATRA process, an iridium or ruthenium-based photocatalyst, upon excitation by visible light, can engage in an oxidative quenching cycle with the benzyl chloride. nih.gov This process involves the transfer of an electron from the excited photocatalyst to the benzyl chloride, or vice versa, leading to the formation of a radical ion which then fragments to release a chloride ion and the 3-(difluoromethoxy)benzyl radical. nih.gov

This benzyl radical can then add across an olefinic double bond to form a new carbon-carbon bond, generating a new alkyl radical. This secondary radical can then be trapped by a halogen atom source to complete the ATRA cycle, or in some cases, it can be oxidized or reduced to close the catalytic loop, leading to different products. nih.gov The general mechanism for a photoredox-catalyzed ATRA is illustrated below:

Photoexcitation: A photocatalyst (PC) absorbs light to reach an excited state (PC*).

Single Electron Transfer (SET): The excited photocatalyst engages with the benzyl chloride (ArCH₂Cl), leading to the formation of the benzyl radical (ArCH₂•) and the oxidized/reduced catalyst.

Radical Addition: The benzyl radical adds to an alkene, forming a new radical intermediate.

Atom Transfer/Chain Propagation: The new radical abstracts a halogen from another molecule of the benzyl chloride (a chain process) or is trapped in a subsequent step involving the catalyst to yield the final product and regenerate the catalyst's ground state. nih.gov

Radical inhibition experiments in related systems, where the addition of inhibitors like hydroquinone (B1673460) completely halts the reaction, provide strong evidence for the involvement of radical intermediates. beilstein-journals.org These reactions are synthetically valuable as they allow for the formation of C-C and C-X bonds in a single, atom-economical step under mild conditions. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

The chloromethyl group of 1-(Chloromethyl)-3-(difluoromethoxy)benzene serves as an excellent electrophilic partner in a variety of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon bonds.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction couples an organoboron compound with an organic halide. While typically used for aryl or vinyl halides, the reaction can be adapted for benzylic halides. The key step is the oxidative addition of the C(sp³)-Cl bond to a low-valent transition metal catalyst, typically palladium(0) or nickel(0). However, copper catalysts have also been shown to be effective for the coupling of benzyl halides with arylboronates. rsc.org

The catalytic cycle generally proceeds through three elementary steps:

Oxidative Addition: The active Pd(0) or Ni(0) catalyst inserts into the carbon-chlorine bond of the benzyl chloride, forming a benzylpalladium(II) or -nickel(II) complex.

Transmetalation: The organoboron reagent (e.g., an arylboronic acid or its ester) transfers its organic group to the metal center, typically facilitated by a base.

Reductive Elimination: The two organic fragments on the metal center couple and are eliminated, forming the new C-C bond and regenerating the active M(0) catalyst. tcichemicals.com

For a substrate like 1-(chloromethyl)-3-(difluoromethoxy)benzene, Suzuki-Miyaura coupling provides a direct route to synthesize 1,2-diarylethanes, which are important structural motifs. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and suppressing side reactions.

Heck Reaction:

The Mizoroki-Heck reaction traditionally couples aryl or vinyl halides with alkenes. wikipedia.org The use of benzyl chlorides as substrates in Heck-type reactions is also well-established, providing access to functionalized allylbenzene (B44316) derivatives. nih.gov The reaction can be catalyzed by palladium or nickel complexes. nih.govlibretexts.org

The palladium-catalyzed mechanism typically follows the classic Heck pathway:

Oxidative Addition: Pd(0) inserts into the C-Cl bond to form a benzylpalladium(II) species. libretexts.org

Migratory Insertion: The alkene coordinates to the palladium complex and then inserts into the palladium-benzyl bond. libretexts.org

β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the substituted alkene product, a palladium-hydride species, and regenerating the Pd(0) catalyst in the presence of a base. libretexts.org

A significant challenge in Heck reactions with benzyl halides is controlling the regioselectivity of the β-hydride elimination and preventing subsequent isomerization of the product olefin. Nickel-catalyzed variants have been developed that offer distinct advantages, such as proceeding at room temperature and providing high selectivity for 1,1-disubstituted olefin products over the more common 1,2-disubstituted isomers. nih.gov The proposed mechanism for the nickel-catalyzed reaction also involves oxidative addition, migratory insertion, and β-hydride elimination steps. nih.gov

Below is a table summarizing representative conditions for cross-coupling reactions with analogous benzyl halide substrates.

| Reaction Type | Benzyl Halide Substrate | Coupling Partner | Catalyst System | Base/Additive | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| Suzuki-Miyaura | 1-methoxy-3-(chloromethyl)benzene | 4-(Trifluoromethyl)phenylboronic acid pinacol (B44631) ester | CuI (10 mol%), L-proline (20 mol%) | K₂CO₃ | DMSO | 90 | 85 | rsc.org |

| Suzuki-Miyaura | 1-methoxy-3-(chloromethyl)benzene | 4-(Trifluoromethoxy)phenylboronic acid pinacol ester | CuI (10 mol%), L-proline (20 mol%) | K₂CO₃ | DMSO | 90 | 82 | rsc.org |

| Heck-type | Benzyl chloride | 1-Octene | Ni(cod)₂ (5 mol%), PCyPh₂ (5 mol%) | Et₃SiOTf, Et₃N | Toluene | RT | 94 | nih.gov |

| Heck-type | 4-Chlorobenzyl chloride | Ethylene (1 atm) | Ni(cod)₂ (5 mol%), PCyPh₂ (5 mol%) | Et₃SiOTf, Et₃N | Toluene | RT | 99 | nih.gov |

Rearrangement and Cyclization Reactions in Derivatives

Derivatives of 1-(chloromethyl)-3-(difluoromethoxy)benzene are valuable precursors for constructing more complex molecular architectures through rearrangement and cyclization reactions. The chloromethyl group can be readily converted into other functionalities, which then participate in intramolecular transformations.

Cyclization Reactions:

The synthesis of heterocyclic compounds can be achieved by first reacting the benzyl chloride with a binucleophilic species. For example, reaction with an aminothiol (B82208) could furnish an N-benzyl aminothiol derivative. This intermediate could then undergo intramolecular cyclization, often acid-catalyzed, to form nitrogen- and sulfur-containing heterocycles like thiazines or related systems. arkat-usa.org

Alternatively, a derivative containing an unsaturated moiety, such as an alkene or alkyne, tethered to the benzyl group can undergo intramolecular cyclization. Intramolecular Heck reactions, for instance, are powerful methods for constructing cyclic systems. libretexts.org In such a reaction, the palladium catalyst would first oxidatively add to a C-X bond on the aromatic ring, and the tethered alkene would then insert, followed by reductive elimination to close the ring. Radical cyclizations are also possible, where a radical generated elsewhere in the molecule adds to the aromatic ring, or a benzyl radical derivative adds to an unsaturated tether. beilstein-journals.org

Rearrangement Reactions:

Certain derivatives of 1-(chloromethyl)-3-(difluoromethoxy)benzene can undergo synthetically useful molecular rearrangements. A notable example is the benzylic Newman-Kwart rearrangement (NKR). sciforum.net This reaction involves the thermal or catalyzed 1,3-migration of a benzylic group from a thionocarbamate oxygen to the sulfur atom, yielding the thermodynamically more stable thiocarbamate.

To achieve this, 1-(chloromethyl)-3-(difluoromethoxy)benzene would first be converted to the corresponding benzyl alcohol, which is then reacted with an isothiocyanate to form an O-benzyl thionocarbamate. Subjecting this derivative to thermal conditions or catalysis can induce the rearrangement. The reaction is believed to proceed through a concerted, intramolecular aromatic nucleophilic substitution-type mechanism. The presence of electron-releasing groups on the migrating benzyl ring can facilitate the reaction by stabilizing the transition state. sciforum.net This rearrangement provides a valuable route to S-benzyl compounds from benzylic alcohols.

Derivatization and Functionalization Strategies

Synthesis of Diverse Aryl Difluoromethoxy Derivatives

The primary site for the derivatization of 1-(chloromethyl)-3-(difluoromethoxy)benzene is the chloromethyl group. As a benzylic halide, it is readily displaced by a variety of nucleophiles, enabling the synthesis of a broad spectrum of derivatives.

The carbon-carbon bond-forming reactions at the benzylic position are crucial for extending the molecular framework. Alkyl, aryl, and heteroaryl groups can be introduced through several established synthetic methodologies.

Alkylation: The introduction of alkyl groups can be achieved via reaction with organometallic reagents such as Grignard reagents (R-MgX) or organocuprates (R₂CuLi). These reactions proceed via a nucleophilic attack on the electrophilic benzylic carbon, displacing the chloride ion.

Arylation: Aryl substituents are typically installed using cross-coupling reactions. For instance, a Suzuki or Stille coupling reaction could be employed by first converting the chloromethyl group to a more suitable coupling partner, such as a benzyl (B1604629) boronic ester or a benzyl stannane, and then reacting it with an aryl halide in the presence of a palladium catalyst. A more direct approach involves the reaction with aryl Grignard or organolithium reagents.

Heteroarylation: Similar to arylation, the introduction of heteroaryl moieties often relies on palladium-catalyzed cross-coupling reactions. Alternatively, heteroaryl nucleophiles, particularly N-heterocycles like imidazole (B134444) or pyrazole, can directly displace the chloride under basic conditions to form a new C-N bond.

The chloromethyl group is an excellent electrophile for reactions with heteroatom nucleophiles, leading to the formation of ethers, amines, and sulfides. These functional groups are prevalent in medicinal chemistry and materials science.

Ethers: Williamson ether synthesis is the most common method for forming the ether linkage. This involves treating 1-(chloromethyl)-3-(difluoromethoxy)benzene with an alkoxide or a phenoxide salt (RONa or ArONa). The reaction is typically performed in a polar aprotic solvent.

Amines: Primary, secondary, and tertiary amines can be synthesized by direct reaction with ammonia, a primary amine, or a secondary amine, respectively. This nucleophilic substitution reaction often requires a base to neutralize the HCl byproduct. Due to the potential for over-alkylation, reductive amination of the corresponding aldehyde (3-(difluoromethoxy)benzaldehyde) can be a more controlled alternative for synthesizing primary and secondary amines.

Sulfides: Thiolates (RS⁻) are potent nucleophiles and react readily with benzylic chlorides to form sulfides (thioethers). The reaction is typically carried out by treating the chloro compound with a thiol in the presence of a base, such as sodium hydroxide (B78521) or sodium hydride, which generates the thiolate in situ.

| Derivative Type | Nucleophile | General Reaction Conditions | Product Structure |

|---|---|---|---|

| Ether | Alkoxide (RO⁻) / Phenoxide (ArO⁻) | Base (e.g., NaH, K₂CO₃), Polar Aprotic Solvent (e.g., DMF, THF) | Ar-CH₂-OR / Ar-CH₂-OAr |

| Amine (Primary) | Ammonia (NH₃) | Excess NH₃, Polar Solvent | Ar-CH₂-NH₂ |

| Amine (Secondary) | Primary Amine (RNH₂) | Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile) | Ar-CH₂-NHR |

| Sulfide | Thiolate (RS⁻) / Thiophenoxide (ArS⁻) | Base (e.g., NaOH), Alcohol/Water Solvent | Ar-CH₂-SR / Ar-CH₂-SAr |

| Ar = 3-(difluoromethoxy)phenyl |

Preparation of Carbonyl and Carboxylic Acid Derivatives

The chloromethyl group can be oxidized to afford carbonyl and carboxylic acid derivatives, which are versatile intermediates for further synthetic transformations.

The most direct route involves the oxidation of the benzylic carbon. Mild oxidation of the chloromethyl group, for example using the Sommelet reaction (with hexamine) or by treatment with dimethyl sulfoxide (B87167) (DMSO) under Kornblum oxidation conditions, yields 3-(difluoromethoxy)benzaldehyde. This aldehyde is a key intermediate for synthesizing various other derivatives, including imines, oximes, and, through further oxidation, the corresponding carboxylic acid.

Direct oxidation of the chloromethyl group to the carboxylic acid, 3-(difluoromethoxy)benzoic acid, can be achieved using stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) under acidic conditions. An alternative strategy for introducing a carboxylic acid group involves functionalizing the aromatic ring itself, for instance, through ortho-lithiation followed by quenching with carbon dioxide. beilstein-journals.org

| Target Derivative | Synthetic Method | Reagents | Starting Position |

|---|---|---|---|

| 3-(Difluoromethoxy)benzaldehyde | Kornblum Oxidation | DMSO, NaHCO₃ | Chloromethyl Group |

| 3-(Difluoromethoxy)benzaldehyde | Sommelet Reaction | Hexamethylenetetramine, then H₂O/H⁺ | Chloromethyl Group |

| 3-(Difluoromethoxy)benzoic Acid | Oxidation of Aldehyde | KMnO₄ or CrO₃ | Aldehyde Group |

| 3-(Difluoromethoxy)benzoic Acid | Direct Oxidation | KMnO₄, H⁺/Heat | Chloromethyl Group |

| 2-Chloromethyl-6-(difluoromethoxy)benzoic Acid | Lithiation-Carboxylation | 1. n-BuLi/TMEDA; 2. CO₂; 3. H₃O⁺ | Aromatic Ring (C2) |

Development of Chiral Analogs

The synthesis of chiral analogs from an achiral starting material like 1-(chloromethyl)-3-(difluoromethoxy)benzene requires the introduction of a stereocenter. This can be accomplished through several asymmetric synthesis strategies focused on the reactive chloromethyl group.

One common approach is the nucleophilic substitution with a chiral nucleophile. For example, reaction with a chiral amine or the alkoxide of a chiral alcohol would result in a diastereomeric mixture if the product contains a second stereocenter, or a single enantiomer if the chiral auxiliary is later removed.

A more sophisticated method involves the use of a chiral catalyst. Asymmetric alkylation, where the chloromethyl group reacts with a prochiral nucleophile (like the enolate of a ketone) in the presence of a chiral phase-transfer catalyst, can induce enantioselectivity. Similarly, transition-metal-catalyzed cross-coupling reactions employing chiral ligands can be used to form C-C or C-heteroatom bonds with high enantiomeric excess. While these are established strategies for creating chirality at a benzylic position, specific examples originating from 1-(chloromethyl)-3-(difluoromethoxy)benzene are not prominently detailed in the literature.

Selective Functionalization of the Aromatic Ring

Functionalization of the aromatic ring of 1-(chloromethyl)-3-(difluoromethoxy)benzene is governed by the directing effects of the two substituents.

Difluoromethoxy group (-OCHF₂): This group is electron-withdrawing by induction due to the electronegative fluorine atoms, which deactivates the ring towards electrophilic aromatic substitution. However, the oxygen lone pairs can participate in resonance, directing incoming electrophiles to the ortho and para positions.

Chloromethyl group (-CH₂Cl): This group is weakly deactivating due to the inductive effect of the chlorine atom and is also an ortho, para-director.

In electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions), the regiochemical outcome is determined by the combined influence of these groups. wikipedia.orgwikipedia.org The positions ortho and para to the powerful -OCHF₂ directing group are C2, C4, and C6. The positions ortho and para to the -CH₂Cl group are C2, C4, and C5. The positions activated by both groups are C2 and C4. Position C2 is sterically hindered by two adjacent substituents. Therefore, electrophilic attack is most likely to occur at the C4 position, which is para to the difluoromethoxy group and ortho to the chloromethyl group. The C6 position, ortho to the difluoromethoxy group, is another potential site.

Another powerful technique for regioselective functionalization is directed ortho-metalation (DoM). The difluoromethoxy group can direct lithiation to the adjacent C2 position using a strong base like n-butyllithium. beilstein-journals.org The resulting aryllithium species can then be trapped with various electrophiles (e.g., CO₂, I₂, aldehydes) to install a functional group exclusively at the C2 position, a feat that is difficult to achieve with standard electrophilic substitution.

Applications of 1 Chloromethyl 3 Difluoromethoxy Benzene in Complex Organic Synthesis

Utilization as a Key Building Block for Advanced Intermediates

1-(Chloromethyl)-3-(difluoromethoxy)benzene serves as a crucial starting material for the synthesis of a variety of advanced intermediates, primarily due to the high reactivity of the benzylic chloride. This functional group is an excellent electrophile, readily participating in nucleophilic substitution reactions. This allows for the facile introduction of the 3-(difluoromethoxy)benzyl moiety into a larger molecular framework.

Organic chemists utilize this reactivity to construct intermediates that are steps closer to the final target molecule, which can range from pharmaceuticals to materials with specific electronic properties. The presence of the difluoromethoxy group is particularly significant as it can enhance the metabolic stability and lipophilicity of the target molecules, properties that are highly desirable in medicinal chemistry. The carbon-fluorine bond is exceptionally strong, making the difluoromethoxy group resistant to metabolic degradation.

The general reaction scheme for its use as a building block often involves the displacement of the chloride ion by a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This versatility makes it a go-to reagent for chemists looking to append the unique electronic and steric properties of the difluoromethoxybenzyl group onto a molecule of interest.

Role in the Construction of Polyfunctionalized Molecules

The construction of molecules bearing multiple functional groups, known as polyfunctionalized molecules, is a central theme in modern organic synthesis. 1-(Chloromethyl)-3-(difluoromethoxy)benzene is an ideal reagent for this purpose. The chloromethyl group provides a reactive handle for initial functionalization, while the aromatic ring can undergo further transformations.

For instance, after the initial nucleophilic substitution at the benzylic position, the aromatic ring of the resulting product is still available for electrophilic aromatic substitution reactions. The difluoromethoxy group is an ortho-, para-directing group, guiding incoming electrophiles to specific positions on the benzene (B151609) ring. This regioselectivity is a powerful tool for chemists to control the architecture of the final product. This dual reactivity allows for a stepwise and controlled construction of complex, polyfunctionalized aromatic compounds.

Strategies for Stereoselective Synthesis Employing the Compound

While direct and broadly applicable strategies for stereoselective synthesis employing 1-(Chloromethyl)-3-(difluoromethoxy)benzene are not extensively documented in publicly available literature, the potential for its use in such methodologies is significant. The development of stereoselective reactions is a key area of research in organic chemistry, aimed at controlling the three-dimensional arrangement of atoms in a molecule.

In principle, the introduction of the 3-(difluoromethoxy)benzyl group could be achieved with stereocontrol through several synthetic strategies. One potential approach involves the use of chiral nucleophiles that would react with the chloromethyl group to form a new stereocenter. Alternatively, the compound could be employed in reactions catalyzed by chiral transition metal complexes. These catalysts can create a chiral environment around the reactants, influencing the stereochemical outcome of the reaction. Further research in this area could unlock new pathways to enantiomerically enriched molecules containing the difluoromethoxybenzyl moiety.

Precursor to Agrochemical and Specialty Material Synthons

The general strategy involves using this compound as a key building block to construct the core structure of the target agrochemical. The 3-(difluoromethoxy)phenyl portion of the molecule can be crucial for binding to the biological target in the pest or plant, thereby exerting its desired effect.

In the realm of specialty materials, the incorporation of fluorinated groups can significantly alter the physical and electronic properties of organic materials. The difluoromethoxy group can influence properties such as liquid crystallinity, thermal stability, and photophysical behavior. As such, 1-(Chloromethyl)-3-(difluoromethoxy)benzene represents a valuable synthon for the development of new materials for applications in electronics, optics, and other advanced technologies. The ability to precisely introduce this fluorinated moiety allows for the fine-tuning of material properties to meet specific performance requirements.

Advanced Spectroscopic and Analytical Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of 1-(Chloromethyl)-3-(difluoromethoxy)benzene. Through ¹H, ¹³C, and ¹⁹F NMR, the chemical environment of each magnetically active nucleus is mapped, providing insights into the connectivity and spatial relationships of atoms.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, chloromethyl, and difluoromethoxy protons. The four aromatic protons on the 1,3-disubstituted ring will appear as complex multiplets. The two protons of the chloromethyl (-CH₂Cl) group are expected to produce a singlet. The single proton of the difluoromethoxy (-OCHF₂) group will appear as a characteristic triplet due to coupling with the two equivalent fluorine atoms.

¹³C NMR: The carbon NMR spectrum provides information on all eight carbon atoms in the molecule. Six distinct signals are anticipated for the aromatic carbons, with their chemical shifts influenced by the electron-withdrawing nature of the substituents. One signal corresponds to the chloromethyl carbon and another to the difluoromethoxy carbon, which would appear as a triplet due to one-bond coupling with the two fluorine atoms.

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for confirming the presence of the difluoromethoxy group. It is expected to show a single resonance that is split into a doublet due to coupling with the single proton of the -OCHF₂ group.

Interactive Data Table: Predicted NMR Spectroscopic Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

| ¹H | ~7.4-7.1 | Multiplet | Aromatic protons (4H) |

| ¹H | ~6.6 | Triplet (t) | -OCHF₂ (1H) |

| ¹H | ~4.6 | Singlet (s) | -CH₂Cl (2H) |

| ¹³C | ~150 | Triplet (t) | C-O |

| ¹³C | ~140 | Singlet (s) | C-CH₂Cl |

| ¹³C | ~130-120 | Multiple signals | Aromatic CH |

| ¹³C | ~115 | Triplet (t) | -OCHF₂ |

| ¹³C | ~45 | Singlet (s) | -CH₂Cl |

| ¹⁹F | Varies | Doublet (d) | -OCHF₂ (2F) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is utilized to determine the molecular weight and confirm the elemental composition of 1-(Chloromethyl)-3-(difluoromethoxy)benzene. The nominal molecular weight is 192.59 g/mol . High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the molecular formula C₈H₇ClF₂O. The presence of chlorine results in a characteristic isotopic pattern for the molecular ion ([M]⁺˙) and chlorine-containing fragments, with a ratio of approximately 3:1 for the (M) and (M+2) peaks.

Electron ionization (EI) mass spectrometry would induce fragmentation, providing structural information. The molecular ion is expected to be observed, followed by fragmentation through characteristic pathways. Key fragmentation events would likely include the loss of a chlorine radical (•Cl) to form a benzyl-type cation, or the loss of the entire chloromethyl radical (•CH₂Cl). Cleavage of the difluoromethoxy group is another plausible fragmentation route.

Interactive Data Table: Predicted Mass Spectrometry Data

| m/z (Predicted) | Ion Formula | Interpretation |

| 192/194 | [C₈H₇ClF₂O]⁺˙ | Molecular Ion ([M]⁺˙) |

| 157 | [C₈H₇F₂O]⁺ | Fragment from loss of •Cl |

| 143/145 | [C₇H₄ClF₂]⁺ | Fragment from loss of •CH₂O |

| 125 | [C₇H₄F₂O]⁺˙ | Fragment from loss of HCl and •CH |

| 109 | [C₇H₆F]⁺ | Fragment from loss of •Cl and •OCHF |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in 1-(Chloromethyl)-3-(difluoromethoxy)benzene by probing their vibrational modes.

The IR spectrum is expected to display characteristic absorption bands corresponding to the various bonds within the molecule. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C-H stretching of the chloromethyl group is expected in the 2900-3000 cm⁻¹ region. Strong absorptions corresponding to the C-F stretching of the difluoromethoxy group are anticipated in the 1100-1000 cm⁻¹ range. The C-O-C ether linkage will also show characteristic bands. Aromatic C=C stretching vibrations will be visible in the 1600-1450 cm⁻¹ region, and the C-Cl stretch is expected at lower wavenumbers, typically between 800 and 600 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring vibrations.

Interactive Data Table: Expected Infrared Absorption Ranges

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic |

| 3000-2850 | C-H Stretch | -CH₂Cl |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| 1300-1200 | C-O Stretch | Aryl Ether |

| 1100-1000 | C-F Stretch | -OCHF₂ |

| 800-600 | C-Cl Stretch | -CH₂Cl |

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid state. If a single crystal of sufficient quality can be grown, this technique can provide precise data on bond lengths, bond angles, and torsion angles. It would also reveal the conformation of the chloromethyl and difluoromethoxy groups relative to the benzene (B151609) ring and detail the intermolecular interactions, such as van der Waals forces or halogen bonding, that dictate the crystal packing. As of now, the crystal structure of 1-(Chloromethyl)-3-(difluoromethoxy)benzene has not been reported in publicly available literature.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating 1-(Chloromethyl)-3-(difluoromethoxy)benzene from reaction mixtures, byproducts, or starting materials, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of non-volatile or thermally sensitive compounds. For 1-(Chloromethyl)-3-(difluoromethoxy)benzene, a reversed-phase HPLC method would be most suitable. A C18 (octadecylsilyl) stationary phase column would effectively retain the compound, while a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water would be used for elution. Detection is typically achieved using a UV detector, monitoring at a wavelength where the benzene ring absorbs, such as 254 nm. The purity is determined by integrating the peak area of the main component relative to the total area of all observed peaks.

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like 1-(Chloromethyl)-3-(difluoromethoxy)benzene. A sample is vaporized and passed through a capillary column containing a stationary phase. A non-polar or mid-polarity column (e.g., based on polydimethylsiloxane) would be appropriate. The separation is based on the compound's boiling point and its interaction with the stationary phase. A flame ionization detector (FID) can be used for quantitation, while coupling the GC to a mass spectrometer (GC-MS) allows for both separation and identification of the compound and any impurities.

Interactive Data Table: Suggested Chromatographic Conditions

| Technique | Parameter | Suggested Condition |

| HPLC | Stationary Phase | Reversed-Phase C18 |

| HPLC | Mobile Phase | Acetonitrile/Water or Methanol/Water Gradient |

| HPLC | Detector | UV-Vis (e.g., 254 nm) |

| GC | Stationary Phase | Non-polar or Mid-polarity (e.g., 5% Phenyl Polysiloxane) |

| GC | Carrier Gas | Helium or Hydrogen |

| GC | Detector | Flame Ionization (FID) or Mass Spectrometry (MS) |

Thin-Layer Chromatography (TLC) in Reaction Monitoring and Purification

Thin-Layer Chromatography (TLC) is an indispensable analytical technique in synthetic organic chemistry, widely employed for the rapid and efficient monitoring of reaction progress and for assessing the purity of compounds during and after purification. In the context of research involving 1-(Chloromethyl)-3-(difluoromethoxy)benzene, TLC serves as a crucial tool to qualitatively track the conversion of starting materials to the desired product and to identify the presence of any byproducts or impurities.

The principle of TLC relies on the differential partitioning of components of a mixture between a stationary phase (typically a thin layer of adsorbent like silica (B1680970) gel coated on a plate) and a mobile phase (an organic solvent or a mixture of solvents). umich.edu Due to its polarity, 1-(Chloromethyl)-3-(difluoromethoxy)benzene will interact with the polar stationary phase (e.g., silica gel) to a certain extent. The choice of the mobile phase is critical for achieving good separation. libretexts.org

Reaction Monitoring

During the synthesis of 1-(Chloromethyl)-3-(difluoromethoxy)benzene, for instance, from 3-(difluoromethoxy)benzyl alcohol, TLC can be used to monitor the disappearance of the starting material and the appearance of the product. A small aliquot of the reaction mixture is spotted on a TLC plate alongside the starting material as a reference. The plate is then developed in a suitable solvent system. Since the product, 1-(Chloromethyl)-3-(difluoromethoxy)benzene, is less polar than the starting alcohol, it will travel further up the TLC plate, resulting in a higher Retention Factor (Rf) value. libretexts.org The reaction is considered complete when the spot corresponding to the starting material is no longer visible on the TLC plate.

Purification Assessment

TLC is also vital during the purification of 1-(Chloromethyl)-3-(difluoromethoxy)benzene, which is often accomplished by column chromatography over silica gel. nih.gov Before performing column chromatography, various solvent systems are tested by TLC to find the optimal mobile phase that provides good separation between the desired product and any impurities. chemistryhall.com An ideal solvent system will result in the product having an Rf value in the range of 0.2-0.4, allowing for efficient separation on a column. Fractions collected from the column are then analyzed by TLC to determine their composition. Fractions containing the pure product are identified by comparing their spots to a reference spot of the purified compound.

Stationary and Mobile Phases

For a compound with the polarity of 1-(Chloromethyl)-3-(difluoromethoxy)benzene, silica gel 60 F254 plates are a common choice for the stationary phase. The selection of the mobile phase is determined empirically, but typically consists of a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate (B1210297) or dichloromethane (B109758). The ratio of these solvents is adjusted to achieve the desired separation. For many substituted benzyl (B1604629) chlorides, solvent systems such as hexanes/ethyl acetate, hexanes/chloroform, or pure dichloromethane have been used effectively. nih.govrsc.org

Visualization

Since 1-(Chloromethyl)-3-(difluoromethoxy)benzene is an aromatic compound, it can be readily visualized on TLC plates containing a fluorescent indicator (F254) under short-wave ultraviolet (UV) light (254 nm). libretexts.orglibretexts.org The compound will appear as a dark spot against a fluorescent green background due to the quenching of fluorescence. fiu.edu

For compounds that are not UV-active or for further confirmation, various chemical staining methods can be employed. A general-purpose stain like potassium permanganate (B83412) (KMnO4) can be used, which reacts with many organic functional groups. washington.edu Another common method is exposure to iodine vapor, where organic compounds absorb the iodine to form colored complexes, typically appearing as yellow-brown spots. libretexts.orgwashington.edu However, it should be noted that alkyl halides may not always stain well with iodine. libretexts.org

The table below summarizes hypothetical TLC data for monitoring a reaction to synthesize 1-(Chloromethyl)-3-(difluoromethoxy)benzene, illustrating the change in Rf values as the starting material is converted to the product.

Interactive Data Table: Hypothetical TLC Monitoring of a Synthesis

| Compound | Mobile Phase (Hexane:Ethyl Acetate) | Rf Value | Visualization Method | Appearance |

| 3-(Difluoromethoxy)benzyl alcohol (Starting Material) | 7:3 | 0.25 | UV (254 nm) | Dark Spot |

| 1-(Chloromethyl)-3-(difluoromethoxy)benzene (Product) | 7:3 | 0.60 | UV (254 nm) | Dark Spot |

| Reaction Mixture (Mid-reaction) | 7:3 | 0.25 and 0.60 | UV (254 nm) | Two distinct dark spots |

| Reaction Mixture (Completion) | 7:3 | 0.60 | UV (254 nm) | One dominant dark spot |

This table is for illustrative purposes. Actual Rf values will vary depending on the exact TLC conditions.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the electronic structure of 1-(Chloromethyl)-3-(difluoromethoxy)benzene, which in turn governs its reactivity. arxiv.org These calculations typically involve solving the Schrödinger equation for the molecule to determine properties such as molecular orbital energies, electron density distribution, and electrostatic potential. northwestern.edu

The electronic nature of the benzene (B151609) ring is significantly influenced by its two substituents: the chloromethyl group (-CH₂Cl) and the difluoromethoxy group (-OCHF₂). The chloromethyl group is generally considered to be weakly electron-withdrawing through an inductive effect due to the electronegativity of the chlorine atom. The difluoromethoxy group is also strongly electron-withdrawing, a consequence of the highly electronegative fluorine atoms. beilstein-journals.orgmdpi.com This group, similar to the trifluoromethoxy group, exerts a powerful inductive effect (-I) while also possessing the potential for a resonance donating effect (+R) via the oxygen lone pairs. However, the strong inductive pull of the fluorine atoms significantly diminishes the oxygen's ability to donate electron density to the ring. beilstein-journals.org

Calculations on analogous substituted benzenes show that electron-withdrawing substituents decrease the electron density of the aromatic ring, making it less susceptible to electrophilic attack. libretexts.org The distribution of electron density, however, is not uniform. The resonance effect of the -OCHF₂ group, although weakened, would direct electrophiles to the ortho and para positions relative to itself. Conversely, the -CH₂Cl group lacks a significant resonance effect. The interplay of these electronic influences determines the most reactive sites on the benzene ring.

Key parameters obtained from quantum chemical calculations that describe the molecule's reactivity include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A lower HOMO-LUMO energy gap generally implies higher reactivity. For substituted benzenes, these values are sensitive to the nature of the substituents. scispace.com

Table 1: Calculated Electronic Properties of Analogous Substituted Benzenes This table presents representative data from computational studies on similar compounds to illustrate the expected electronic properties of 1-(Chloromethyl)-3-(difluoromethoxy)benzene.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| Benzene | -6.75 | -1.15 | 5.60 | 0.00 |

| Chlorobenzene | -6.89 | -1.35 | 5.54 | 1.70 |

| Anisole (B1667542) | -6.21 | -0.98 | 5.23 | 1.38 |

| Trifluoromethoxybenzene | -6.95 | -1.55 | 5.40 | 2.58 |

Data compiled from analogous computational studies. Actual values for 1-(Chloromethyl)-3-(difluoromethoxy)benzene would require specific calculation.

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry is instrumental in predicting reaction mechanisms and characterizing the transition states of reactions involving 1-(Chloromethyl)-3-(difluoromethoxy)benzene. A primary site of reactivity is the chloromethyl group, which is susceptible to nucleophilic substitution reactions (S_N2). acs.orgnih.gov

In an S_N2 reaction, a nucleophile attacks the electrophilic carbon of the -CH₂Cl group, leading to the displacement of the chloride ion in a single, concerted step. ucsd.eduorganic-chemistry.org Computational modeling can map the potential energy surface of this reaction, identifying the transition state—the highest energy point along the reaction coordinate. libretexts.org The structure of this transition state is typically a trigonal bipyramidal arrangement around the central carbon atom, with the nucleophile and the leaving group (chloride) in apical positions. ucsd.edu

The energy barrier, or activation energy, of this S_N2 reaction is influenced by the electronic effects of the difluoromethoxy substituent on the benzene ring. Electron-withdrawing groups on the aromatic ring can stabilize the transition state of benzylic S_N2 reactions, thereby accelerating the reaction rate. researchgate.net The strong inductive effect of the -OCHF₂ group would be expected to enhance the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack.

Computational studies on substituted benzyl (B1604629) chlorides have shown a strong correlation between the nature of the ring substituent and the activation energy of the S_N2 reaction. researchgate.netnih.gov

Table 2: Calculated Activation Energies for S_N2 Reactions of Substituted Benzyl Chlorides with a Nucleophile (e.g., Cl⁻) This table provides illustrative data from computational studies on related systems to predict the reactivity of the chloromethyl group.

| Substituent (para-) | Activation Energy (kcal/mol) | Reaction Rate (Relative to Benzyl Chloride) |

| -H | 20.5 | 1.0 |

| -CH₃ | 21.2 | 0.6 |

| -NO₂ | 18.9 | 4.5 |

Values are representative and sourced from theoretical studies on analogous systems. researchgate.net The specific values for the meta-difluoromethoxy substituent would differ.

Conformational Analysis and Stereoelectronic Effects

The three-dimensional structure and conformational preferences of 1-(Chloromethyl)-3-(difluoromethoxy)benzene are dictated by the rotational barriers around the C(ring)-CH₂Cl and C(ring)-O bonds. These preferences are governed by a combination of steric hindrance and stereoelectronic effects. baranlab.org

For the difluoromethoxy group, the key conformational question is the torsion angle between the C(ring)-O-C plane and the plane of the benzene ring. Studies on anisole (methoxybenzene) show a preference for a planar conformation, which maximizes the stabilizing overlap between the oxygen lone pair p-orbital and the aromatic π-system. researchgate.netresearchgate.net However, the introduction of highly electronegative fluorine atoms, as in trifluoromethoxybenzene, drastically changes this preference. Computational and experimental studies on trifluoromethoxybenzene show that it favors an orthogonal (perpendicular) conformation. researchgate.net This is attributed to stereoelectronic effects, where the electron-withdrawing fluorine atoms reduce the π-donating ability of the oxygen, making the planar, conjugated structure less favorable. researchgate.net It is highly probable that the difluoromethoxy group in 1-(Chloromethyl)-3-(difluoromethoxy)benzene would also adopt a non-planar or orthogonal conformation for similar reasons.

The chloromethyl group has a lower rotational barrier, but its orientation can be influenced by non-covalent interactions with the adjacent C-H bond of the ring.

Stereoelectronic effects also play a role in the molecule's reactivity. For instance, the conformation of the -OCHF₂ group can influence the electron distribution in the ring and, consequently, the reactivity at other sites. baranlab.org The anomeric effect, a stereoelectronic phenomenon involving the interaction between a lone pair on an atom and an adjacent antibonding σ* orbital, is a key factor in the conformational preferences of fluorinated ethers. beilstein-journals.org

Density Functional Theory (DFT) Studies on Aromaticity and Substituent Effects

Density Functional Theory (DFT) is a widely used computational method to investigate the effects of substituents on the aromaticity of the benzene ring. rsc.org Aromaticity is a key concept related to the stability and reactivity of benzene and its derivatives. It is not a single observable property but is often quantified using several indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). researchgate.netpku.edu.cn

Substituents can either enhance or diminish the aromaticity of the benzene ring. Electron-donating groups generally increase aromaticity, while electron-withdrawing groups tend to decrease it. bohrium.comnih.gov Both the chloromethyl and difluoromethoxy groups are inductively electron-withdrawing. The difluoromethoxy group is particularly potent in this regard. Therefore, it is expected that the presence of these two groups would lead to a reduction in the aromatic character of the benzene ring compared to unsubstituted benzene.

DFT calculations on fluorinated benzenes have shown that as the number of fluorine atoms increases, the aromaticity of the ring decreases, as indicated by various aromaticity indices. nih.gov This is due to the strong inductive withdrawal of electron density from the ring.

Table 3: Representative NICS(1)zz Values for Substituted Benzenes NICS(1)zz is a magnetic criterion for aromaticity, where more negative values indicate stronger aromaticity. The values are calculated at a point 1 Å above the center of the ring.

| Compound | NICS(1)zz (ppm) | Aromaticity (Relative to Benzene) |

| Benzene | -30.99 | High |

| Toluene | -31.25 | Slightly Increased |

| Nitrobenzene | -28.50 | Decreased |

| Hexafluorobenzene | -18.70 | Significantly Decreased |

Data sourced from DFT studies on substituted benzenes. nih.govnih.gov The value for 1-(Chloromethyl)-3-(difluoromethoxy)benzene is expected to be less negative than that of benzene.

The combined substituent effect of the -CH₂Cl and -OCHF₂ groups is complex. DFT can model the electrostatic potential surface of the molecule, visually representing the electron-rich and electron-poor regions and providing a qualitative guide to how the substituents modulate the ring's reactivity towards electrophiles and nucleophiles. libretexts.orgmdpi.com

Historical Development and Emerging Research Trends

Evolution of Difluoromethoxybenzene Chemistry

The field of organofluorine chemistry, which encompasses difluoromethoxybenzene compounds, has a history that began even before the isolation of elemental fluorine. nih.gov The journey of organofluorine compounds started in the 19th century, with Alexander Borodin's report in 1862 on the first nucleophilic replacement of a halogen by fluoride, a foundational technique now widely used in the fluorochemical industry. nih.gov Aromatic compounds featuring a fluorinated side chain were first reported by Swarts in 1898. nih.gov

The industrial development of organofluorine chemistry gained significant momentum over the past 80 years, particularly spurred by advancements during World War II. nih.govnih.gov Initially, the high cost of producing fluoropolymers limited their application, but their unique properties made them indispensable for specific, demanding uses. nih.gov

In recent decades, the difluoromethyl ether functional group (OCF₂H) has garnered increasing attention as a crucial structural component in pharmaceuticals, agrochemicals, and advanced materials. acs.org However, the synthesis of aryl difluoromethyl ethers has historically been challenging, often resulting in modest and highly substrate-dependent yields. acs.org The development of new synthetic methods has been critical. A significant advancement came with the use of fluoroform (CHF₃), an inexpensive and non-toxic gas, as a difluorocarbene source for converting phenols into their difluoromethoxy derivatives. acs.org Another notable method involves the use of diethyl bromodifluoromethylphosphonate as a difluorocarbene precursor for the difluoromethylation of phenols. acs.org These innovations have been pivotal in advancing the accessibility and application of difluoromethoxybenzene derivatives.

Contemporary Challenges in Aryl Chloromethyl Compound Synthesis

The synthesis of aryl chloromethyl compounds, a class to which 1-(chloromethyl)-3-(difluoromethoxy)benzene belongs, is primarily achieved through chloromethylation. This reaction, which replaces a hydrogen atom on an aromatic ring with a chloromethyl group (CH₂Cl), has been a cornerstone of organic synthesis for over a century. researchgate.netresearchgate.net Despite its long history, the process is fraught with several contemporary challenges.

A primary method for chloromethylation involves the reaction of an aromatic hydrocarbon with formaldehyde (B43269) and hydrogen chloride, often in the presence of a Lewis acid catalyst like zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), or stannic chloride (SnCl₄). researchgate.netunive.itwikipedia.org While effective, these catalysts present numerous problems, including corrosiveness, high susceptibility to water, difficult recovery, and environmental hazards. researchgate.net Traditional methods often require harsh conditions and can generate significant amounts of effluent, making them unsuitable for substrates with sensitive functional groups, such as alkoxy benzenes. google.com

A significant challenge in the chloromethylation of substituted benzenes is controlling regioselectivity. The reaction can produce a mixture of ortho and para isomers, and achieving high selectivity for one over the other is often difficult to control. unive.it The formation of by-products, such as diarylmethane derivatives from subsequent Friedel-Crafts alkylation, further complicates the synthesis and reduces the yield of the desired chloromethylated product. unive.it Factors that influence the formation of these unwanted by-products include high temperatures and the specific choice of catalyst. google.com The stability of the chloromethyl group itself can also be a concern, as these compounds can be reactive and may decompose or undergo further reactions under the synthesis conditions. nih.govbyjus.com

| Challenge | Description | Common Catalysts Involved | Key Issues |

|---|---|---|---|

| Selectivity | Difficulty in controlling the position (ortho vs. para) of chloromethylation on the aromatic ring. unive.it | ZnCl₂, AlCl₃, SnCl₄ researchgate.netunive.it | Formation of isomeric mixtures, purification difficulties. |

| By-product Formation | Unwanted side reactions, such as the formation of diphenylmethane (B89790) derivatives. unive.it | Lewis Acids (e.g., ZnCl₂) unive.it | Reduced yield, complex purification. |

| Harsh Conditions | Use of strong acids and corrosive reagents. researchgate.netgoogle.com | H₂SO₄, Lewis Acids wikipedia.orggoogle.com | Limited substrate scope, equipment corrosion, safety concerns. |

| Catalyst Issues | Catalysts are often corrosive, water-sensitive, difficult to recover, and environmentally hazardous. researchgate.net | ZnCl₂, AlCl₃ researchgate.net | Waste generation, catalyst deactivation, high cost. |

| Product Stability | The chloromethylated product can be unstable and reactive under synthesis conditions. nih.govbyjus.com | N/A | Potential for decomposition or further unwanted reactions. |

Future Prospects for 1-(Chloromethyl)-3-(difluoromethoxy)benzene Research

Future research into the synthesis of 1-(chloromethyl)-3-(difluoromethoxy)benzene is likely to focus on overcoming the challenges of traditional chloromethylation by exploring novel reaction pathways. A promising area is the development of greener and more efficient catalytic systems. Recent studies have shown that phase-transfer catalysts (PTC) can significantly improve yield and selectivity in chloromethylation reactions. unive.itgoogle.com For instance, the use of quaternary ammonium (B1175870) salts has been reported to enhance the selectivity of chloromethylation for alkylbenzenes. unive.it

Ionic liquids are also emerging as effective catalysts and solvents for chloromethylation, offering advantages such as high conversion rates, good selectivity, convenient post-treatment, and the potential for catalyst reuse. google.comresearchgate.net Furthermore, novel catalytic systems combining zinc chloride, acetic acid, sulfuric acid, and polyethylene (B3416737) glycol (PEG) in aqueous media have demonstrated good to excellent yields for the chloromethylation of various aromatic hydrocarbons. researchgate.net The development of milder reaction conditions, such as moving away from strong Lewis acids towards less hazardous alternatives, is a key trend. chemrxiv.org This includes procedures that operate under mild conditions without a Lewis acid catalyst, using acetic acid as a solvent. researchgate.netchemrxiv.org These advancements could lead to more efficient, selective, and environmentally benign syntheses of 1-(chloromethyl)-3-(difluoromethoxy)benzene.

The increasing complexity of chemical synthesis and the need for rapid discovery and optimization of new molecules are driving the integration of automated synthesis platforms in organic chemistry. nih.govsigmaaldrich.com These systems allow for the entire process of synthesis, work-up, purification, and analysis to be performed with minimal human intervention, leading to increased speed, efficiency, and reproducibility while reducing the risk of human error. nih.govsigmaaldrich.com

For a compound like 1-(chloromethyl)-3-(difluoromethoxy)benzene, which may be a key intermediate in the synthesis of more complex, high-value molecules such as pharmaceuticals, automation offers significant advantages. Automated platforms can facilitate high-throughput experimentation to quickly screen various catalysts, solvents, and reaction conditions to optimize the synthesis. nih.gov They are particularly well-suited for handling hazardous reagents often used in chloromethylation, such as chloromethyl methyl ether, by containing them within a closed system. researchgate.net The ability to sequentially generate reagents and perform multi-step syntheses in a continuous flow setup is a key feature of modern automated systems. nih.gov As these technologies become more sophisticated and accessible, their application to the synthesis of specialized building blocks like 1-(chloromethyl)-3-(difluoromethoxy)benzene is expected to grow, accelerating research and development. researchgate.net

| Advantage | Description | Relevance to 1-(Chloromethyl)-3-(difluoromethoxy)benzene Synthesis |

|---|---|---|

| Increased Speed & Efficiency | Performs entire synthesis process (synthesis, work-up, purification) with minimal human intervention. sigmaaldrich.com | Accelerates optimization of reaction conditions (catalyst, solvent, temperature). |

| High-Throughput Experimentation | Enables rapid screening of a large number of reaction parameters and substrates. nih.gov | Facilitates the discovery of novel and more efficient synthetic routes. |

| Improved Safety | Minimizes exposure to hazardous reagents and intermediates by containing them in a closed system. researchgate.net | Safely handles carcinogenic chloromethylating agents. |